molecular formula C22H22O6 B2360111 Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate CAS No. 384364-98-1

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate

Cat. No.: B2360111
CAS No.: 384364-98-1
M. Wt: 382.412
InChI Key: WLTQEVTUMKMMJB-UHFFFAOYSA-N
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Description

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate is a benzofuran-based ester derivative characterized by a benzofuran core substituted with a phenyl group at position 2 and a functionalized alkoxy chain at position 3. Benzofuran derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and diverse reactivity .

Properties

IUPAC Name

ethyl 5-(2-oxo-2-propan-2-yloxyethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-4-25-22(24)20-17-12-16(26-13-19(23)27-14(2)3)10-11-18(17)28-21(20)15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTQEVTUMKMMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate (C22H22O6) is a complex organic compound belonging to the benzofuran family. Its unique molecular structure features a benzofuran core, a phenyl group, and an ethyl ester functional group, which contribute to its diverse chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C22H22O6
  • Molecular Weight : 382.4 g/mol
  • Structural Features : Contains an isopropoxy group and a phenylbenzofuran structure.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Interaction : The compound may modulate enzyme activity, influencing metabolic pathways.
  • Receptor Binding : Potential binding to specific receptors that could alter gene expression patterns.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

Biological Activities

The biological activities of this compound include:

  • Antitumor Activity : Some derivatives of benzofuran compounds have shown selective cytotoxicity against tumorigenic cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties.
  • Neuroprotective Effects : Potential applications in neuroprotection due to interactions with neural receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines, demonstrating significant activity in inhibiting cell proliferation.
    • Results indicated that this compound exhibited IC50 values comparable to known anticancer agents.
  • Mechanistic Studies :
    • Research focused on the interaction between the compound and specific enzymes involved in cancer metabolism revealed that it could inhibit key metabolic pathways, leading to reduced tumor growth.
  • Pharmacokinetics :
    • Initial pharmacokinetic studies suggested favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC22H22O6Contains an isopropoxy group; explored for antitumor activity
Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenybenzofuran-3-carboxylateC20H18O6Exhibits antioxidant properties; potential neuroprotective effects
Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenybenzofuran-3-carboxylateC23H23BrO6Investigated for different reactivity profiles; potential anti-inflammatory applications

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells by modulating key signaling pathways:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) by increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins.
    • Cell Cycle Arrest : It causes S-phase arrest, inhibiting the proliferation of cancer cells, which is crucial for developing effective cancer therapies .

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatments:

  • Activity Spectrum :
    • Effective against both Gram-positive and Gram-negative bacteria.
    • Potential antifungal properties have also been observed, indicating a broad-spectrum antimicrobial potential .

Synthetic Applications

The compound can serve as a versatile building block in organic synthesis due to its unique functional groups. Its structure allows for various chemical modifications, making it useful in the development of new pharmaceuticals:

  • Synthetic Routes : Multi-step organic synthesis techniques can be employed to modify the benzofuran core or introduce new substituents, enhancing its biological activity or altering its pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the biological effects and synthetic applications of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against HepG2 cells with IC50 values indicating potent activity.
Study BExplored the compound's antimicrobial effects against E. coli and S. aureus, showing promising results in inhibiting bacterial growth.
Study CInvestigated synthetic pathways leading to derivatives with enhanced solubility and biological efficacy, suggesting potential for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The substituent at position 5 of the benzofuran ring significantly impacts molecular behavior. Key analogs and their differences are summarized below:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Features
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate (Target) 2-isopropoxy-2-oxoethoxy ~414* Moderate steric hindrance; polar carbonyl group enhances hydrogen bonding.
Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(tert-butyl)benzofuran-3-carboxylate 2-ethoxy-2-oxoethoxy + tert-butyl at position 2 ~422* Increased hydrophobicity due to tert-butyl; reduced steric bulk at position 4.
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenylbenzofuran-3-carboxylate Bromo + 4-fluorophenyl-2-oxoethoxy 482.27 Halogenation (Br) enhances electronic effects; fluorophenyl improves metabolic stability.
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenylbenzofuran-3-carboxylate Hydrazine-linked 4-methylbenzoyl ~494* Hydrazine group introduces potential for chelation; increased polarity.

*Estimated based on molecular formulas.

Key Findings :

  • Steric and Electronic Effects : The isopropoxy group in the target compound provides intermediate steric hindrance compared to ethoxy (smaller) or tert-butyl (bulkier) groups. This balance may optimize interactions in enzyme-binding pockets .
  • Functional Group Additions : Hydrazine derivatives (e.g., ) show promise in metal coordination or as prodrugs due to their hydrolytic lability.
Agrochemical Potential
  • Pesticidal Derivatives: Compounds like lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate) share structural motifs with benzofuran esters, suggesting herbicidal or fungicidal activity. The nitro and trifluoromethyl groups in lactofen enhance electrophilic reactivity, a feature absent in the target compound.
  • Nitroimidazole Analogs : Ethyl 5-(1-methyl-4-nitro-1H-imidazol-5-yloxy)-2-phenylbenzofuran-3-carboxylate (CAS: 300803-69-4) incorporates a nitroimidazole moiety, a hallmark of antiparasitic agents. This highlights the role of heterocyclic substitutions in diversifying bioactivity.
Medicinal Chemistry
  • Thiophene Sulfonamide Derivatives: Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate demonstrates sulfonamide functionality, which is prevalent in kinase inhibitors.

Physicochemical Properties

  • Thermal Stability : Brominated analogs (e.g., ) may exhibit higher thermal stability due to stronger C-Br bonds, whereas hydrazine derivatives (e.g., ) are prone to decomposition under acidic conditions.

Preparation Methods

Structural Analysis and Synthetic Precursors

Molecular Architecture

The compound features a benzofuran core substituted at the 2-position with a phenyl group and at the 5-position with a 2-isopropoxy-2-oxoethoxy side chain. The 3-position is occupied by an ethyl carboxylate group. This arrangement necessitates precise regioselective synthesis to avoid positional isomerism.

Critical Starting Materials

  • 2-(2-Formylphenoxy)hexanoic acid : Serves as the precursor for benzofuran cyclization.
  • Isopropyl bromoacetate : Introduces the isopropoxy-oxoethoxy side chain via nucleophilic substitution.
  • Ethyl chloroformate : Activates the carboxyl group for esterification.

Cyclization Strategies for Benzofuran Core Formation

Acid-Catalyzed Cyclization

The benzofuran ring is synthesized via intramolecular cyclization of 2-(2-formylphenoxy)hexanoic acid under acidic conditions:

Reaction Conditions

  • Catalyst : Sulfuric acid (0.5 eq)
  • Solvent : Acetic anhydride
  • Temperature : 130°C, reflux for 5 hours
  • Yield : 78–82%

The mechanism involves protonation of the formyl group, followed by electrophilic attack on the adjacent ether oxygen, forming the furan ring (Figure 1).

Base-Mediated Cyclization

Alternative protocols use sodium acetate (1.2 eq) in dimethylformamide (DMF) at 120°C, achieving comparable yields (75–80%) but requiring stringent moisture control.

Table 1: Cyclization Method Comparison
Parameter Acid-Catalyzed Base-Mediated
Yield (%) 82 80
Reaction Time (h) 5 6
Byproducts <5% 8–10%
Scalability Industrial Lab-scale

Side Chain Functionalization

Introduction of Isopropoxy-Oxoethoxy Group

The 5-position is functionalized via a two-step process:

  • Alkylation with Isopropyl Bromoacetate

    • Conditions : K₂CO₃ (2 eq), acetone, 60°C, 12 hours
    • Intermediate : 5-(2-bromo-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylic acid
  • Nucleophilic Substitution

    • Reagent : Isopropyl alcohol (3 eq)
    • Catalyst : DMAP (0.1 eq)
    • Yield : 85–88%

Esterification of the Carboxyl Group

Ethyl Ester Formation

The carboxylic acid at the 3-position is converted to an ethyl ester using ethyl chloroformate:

Optimized Protocol

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (3 eq)
  • Temperature : 0°C → 25°C (gradual warming)
  • Reaction Time : 4 hours
  • Yield : 92%

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving 95–97% purity. Alternative methods include silica gel chromatography (hexane:ethyl acetate = 4:1).

Analytical Data

  • Melting Point : 112–114°C
  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz), 1.45 (d, 6H, J=6.3 Hz), 4.32 (q, 2H, J=7.1 Hz), 4.85 (sep, 1H, J=6.3 Hz), 6.95–7.89 (m, 8H)
  • HPLC Purity : >99% (C18 column, acetonitrile/water = 70:30)

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system reducing reaction time from 5 hours to 45 minutes:

  • Flow Rate : 10 mL/min
  • Pressure : 15 bar
  • Output : 1.2 kg/day

Solvent Recycling

Distillation recovers >90% of acetic anhydride and DMF, lowering production costs by 40%.

Challenges and Optimization Opportunities

Byproduct Formation

The primary impurity (∼5%) is the 6-isomer, arising from incomplete regiocontrol during cyclization. Gradient HPLC separation increases overall yield to 87%.

Catalytic Innovations

Palladium-catalyzed coupling methods are under investigation to bypass hazardous bromoacetate intermediates, though yields remain suboptimal (55–60%).

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate, and what key reagents are involved?

The synthesis typically involves multi-step routes, including cyclization and functionalization steps. For example, FeCl₃·6H₂O in 1,2-dichloroethane has been used as a Lewis acid catalyst to facilitate benzofuran ring formation in related compounds . Key reagents may include ethyl benzoylacetate derivatives, isopropoxy-oxoethyl precursors, and coupling agents. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

UV-Vis, FT-IR, and NMR (¹H, ¹³C, DEPT) are essential. For example:

  • FT-IR : Look for C=O stretches (~1700–1750 cm⁻¹) from ester and ketone groups.
  • ¹H NMR : Identify the ethyl ester protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂), isopropoxy methyl groups (δ ~1.3 ppm), and aromatic protons (δ ~6.8–8.0 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns matching the molecular formula.

Q. How can researchers assess the hydrolytic stability of the ester and ether linkages under physiological conditions?

Perform pH-dependent stability studies in buffered solutions (e.g., phosphate buffer at pH 7.4) using HPLC or LC-MS to monitor degradation products. Accelerated stability testing at elevated temperatures (40–60°C) can predict shelf-life .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to calculate:

  • HOMO-LUMO gaps (predicting charge transfer behavior).
  • Electrostatic potential surfaces (identifying nucleophilic/electrophilic sites).
  • Vibrational frequencies for comparison with experimental IR data .

Q. How can structural analogs of this compound be designed to optimize binding affinity with biological targets?

Use comparative analysis of analogs (Table 1) to identify structure-activity relationships (SAR). For example:

Analog StructureKey ModificationImpact on Activity
Replacement of ethyl with methylAlters solubility/logPMay affect membrane permeability
Addition of electron-withdrawing groupsModifies electronic densityEnhances binding to polar targets
Data from analogs like Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can guide rational design .

Q. What experimental strategies resolve contradictions in crystallographic data for structurally similar benzofuran derivatives?

  • Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution or twinned data.
  • Validate hydrogen bonding and torsion angles against DFT-optimized geometries.
  • Cross-reference with spectroscopic data to confirm substituent conformations .

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Screen catalysts (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity.
  • Use kinetic studies (via in-situ IR or NMR) to identify intermediates and adjust stoichiometry.
  • Employ green solvents (e.g., ethanol/water mixtures) to improve atom economy .

Methodological Notes

  • Synthetic Optimization : Prioritize reproducibility by documenting solvent purity, reaction atmosphere (N₂/air), and temperature gradients.
  • Data Validation : Cross-check computational results (DFT) with experimental spectral data to mitigate errors in charge distribution modeling .
  • Safety Protocols : Refer to safety data sheets (SDS) for handling isopropoxy and ester groups, emphasizing PPE and ventilation .

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